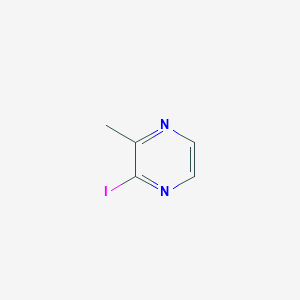

2-Iodo-3-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDKNCREPBBGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446856 | |

| Record name | 2-IODO-3-METHYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-08-5 | |

| Record name | 2-IODO-3-METHYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodo-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-3-methylpyrazine (CAS No. 58139-08-5) is a halogenated heterocyclic compound with potential applications in organic synthesis and drug discovery. Its pyrazine core is a recognized scaffold in numerous biologically active molecules, and the presence of an iodine atom provides a versatile handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Iodo-3-methylpyrazine, including its synthesis, reactivity, and potential applications. Due to the limited availability of experimental data for this specific compound, information from closely related analogues is also discussed to provide a broader context for its potential utility.

Physical and Chemical Properties

Quantitative data for 2-Iodo-3-methylpyrazine is not extensively reported in the literature. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 58139-08-5 | [1] |

| Molecular Formula | C₅H₅IN₂ | [2] |

| Molecular Weight | 220.01 g/mol | [2] |

| Boiling Point | 233.3 ± 35.0 °C (Predicted) | [2] |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Spectroscopic Data:

No experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for 2-Iodo-3-methylpyrazine has been found in the reviewed literature.

Synthesis of 2-Iodo-3-methylpyrazine

Proposed Experimental Protocol: Direct Iodination of 2-Methylpyrazine

This protocol is adapted from general methods for the iodination of electron-rich aromatic and heteroaromatic compounds.

Materials:

-

2-Methylpyrazine

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-methylpyrazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-Iodosuccinimide (NIS) (1.1 eq).

-

Slowly add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Iodo-3-methylpyrazine.

Logical Workflow for the Proposed Synthesis:

Caption: Workflow for the proposed synthesis of 2-Iodo-3-methylpyrazine.

Chemical Reactivity and Potential Applications in Drug Discovery

The presence of an iodine atom on the pyrazine ring makes 2-Iodo-3-methylpyrazine a valuable building block in organic synthesis, particularly for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of novel drug candidates. The pyrazine moiety itself is a key structural feature in numerous approved drugs, highlighting the importance of functionalized pyrazine derivatives in drug discovery.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Iodo-substituted heteroaromatics are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or boronic ester) with an organohalide.[5][6][7] The Suzuki-Miyaura coupling of 2-Iodo-3-methylpyrazine with various boronic acids would provide access to a wide range of 2-aryl- or 2-vinyl-3-methylpyrazines.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] The Sonogashira coupling of 2-Iodo-3-methylpyrazine would yield 2-alkynyl-3-methylpyrazines, which are versatile intermediates for further transformations.

Caption: General scheme of the Sonogashira coupling reaction.

-

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] The Heck reaction with 2-Iodo-3-methylpyrazine would lead to the formation of 2-alkenyl-3-methylpyrazines.

Caption: General scheme of the Heck reaction.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of 2-Iodo-3-methylpyrazine in any signaling pathways. However, the pyrazine ring system is a well-established pharmacophore found in a diverse range of biologically active compounds. Pyrazine derivatives have been reported to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][12][13] The introduction of various substituents, facilitated by the reactivity of the iodo group, could lead to the discovery of novel compounds with significant therapeutic potential.

Conclusion

2-Iodo-3-methylpyrazine is a potentially valuable, yet understudied, chemical entity. While specific experimental data on its physical and biological properties are scarce, its chemical structure suggests significant utility as a synthetic intermediate. The presence of the reactive iodine atom on the biologically relevant pyrazine scaffold makes it an attractive starting material for the synthesis of diverse compound libraries for screening in drug discovery programs. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its potential as a precursor to novel therapeutic agents. The experimental protocols and reaction schemes presented in this guide provide a solid foundation for researchers to begin investigating the chemistry and potential applications of this promising molecule.

References

- 1. 2-Iodo-3-methylpyrazine - CAS:58139-08-5 - 阿镁生物 [amaybio.com]

- 2. 58139-08-5|2-Iodo-3-methylpyrazine|2-Iodo-3-methylpyrazine|-范德生物科技公司 [39.100.107.131]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-Iodo-3-methylpyrazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide is intended to provide a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Iodo-3-methylpyrazine. However, a thorough search of available scientific literature and spectral databases has revealed a lack of publicly accessible experimental ¹H and ¹³C NMR data for this specific compound. The successful synthesis and characterization of 2-Iodo-3-methylpyrazine may have been performed, but the detailed spectral analysis required for a complete technical whitepaper is not currently available in published resources.

This document will, therefore, outline the theoretical expectations for the NMR spectral data of 2-Iodo-3-methylpyrazine based on the analysis of structurally similar compounds. It will also provide a generalized experimental protocol for the synthesis and NMR analysis of such a compound, which could be employed to obtain the necessary data.

Predicted NMR Spectral Data

The chemical structure of 2-Iodo-3-methylpyrazine suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. The pyrazine ring contains two nitrogen atoms, which are strongly electron-withdrawing, and is further substituted with an iodine atom and a methyl group. These features will significantly influence the chemical shifts of the ring protons and carbons.

1.1. Predicted ¹H NMR Spectral Data

The pyrazine ring of 2-Iodo-3-methylpyrazine has two aromatic protons. Due to the asymmetry of the substitution pattern, these two protons are expected to be in different chemical environments and should, therefore, have distinct chemical shifts. They would likely appear as doublets due to coupling with each other. The methyl group protons would appear as a singlet.

Table 1: Predicted ¹H NMR Data for 2-Iodo-3-methylpyrazine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~8.2 - 8.5 | Doublet (d) | ~2-3 |

| H-6 | ~8.1 - 8.4 | Doublet (d) | ~2-3 |

| -CH₃ | ~2.5 - 2.8 | Singlet (s) | N/A |

Note: These are estimated values and the actual experimental data may vary.

1.2. Predicted ¹³C NMR Spectral Data

The 2-Iodo-3-methylpyrazine molecule has five distinct carbon atoms. The chemical shifts of the pyrazine ring carbons will be influenced by the electronegativity of the nitrogen and iodine atoms. The carbon bearing the iodine atom (C-2) is expected to be significantly shifted upfield due to the heavy atom effect of iodine.

Table 2: Predicted ¹³C NMR Data for 2-Iodo-3-methylpyrazine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~120 - 130 |

| C-3 | ~150 - 155 |

| C-5 | ~145 - 150 |

| C-6 | ~140 - 145 |

| -CH₃ | ~20 - 25 |

Note: These are estimated values and the actual experimental data may vary.

Experimental Protocols

The following are generalized protocols for the synthesis and NMR analysis of 2-Iodo-3-methylpyrazine. These would need to be optimized for specific laboratory conditions.

2.1. Synthesis of 2-Iodo-3-methylpyrazine

A potential synthetic route to 2-Iodo-3-methylpyrazine could involve the iodination of 2-methylpyrazine.

Materials:

-

2-Methylpyrazine

-

N-Iodosuccinimide (NIS)

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-methylpyrazine in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add N-Iodosuccinimide to the stirred solution.

-

Add concentrated sulfuric acid dropwise while maintaining the low temperature.

-

Allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

2.2. NMR Sample Preparation and Analysis

Materials:

-

Synthesized 2-Iodo-3-methylpyrazine

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of the purified 2-Iodo-3-methylpyrazine in about 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum. A proton-decoupled sequence is standard.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of 2-Iodo-3-methylpyrazine and the logical assignment of its NMR signals.

Caption: Molecular structure of 2-Iodo-3-methylpyrazine with predicted NMR signal assignments.

Conclusion

Technical Guide: 2-Iodo-3-methylpyrazine (CAS No. 58139-08-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-3-methylpyrazine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a substituted pyrazine, it belongs to a class of compounds known for their diverse biological activities and utility as synthetic building blocks. The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs, highlighting the importance of its derivatives in drug discovery. This technical guide provides a comprehensive overview of the available information on 2-Iodo-3-methylpyrazine, including its chemical properties, a plausible synthetic route, and its potential applications, particularly as a versatile intermediate in the synthesis of more complex molecules.

Chemical and Physical Properties

Detailed experimental data for the physical properties of 2-Iodo-3-methylpyrazine are not extensively reported in publicly available literature. The following table summarizes the available information and includes data from closely related compounds for comparative purposes.

| Property | 2-Iodo-3-methylpyrazine | 2-Iodo-3,5-dimethylpyrazine | 2-Methylpyrazine |

| CAS Number | 58139-08-5[1][2] | 99969-02-5 | 109-08-0 |

| Molecular Formula | C₅H₅IN₂ | C₆H₇IN₂ | C₅H₆N₂ |

| Molecular Weight | 220.01 g/mol | 234.04 g/mol | 94.11 g/mol |

| Boiling Point | 233.3 ± 35.0 °C (Predicted) | Not available | 137 °C |

| Melting Point | Not available | Not available | -29 °C |

| Density | Not available | Not available | 1.03 g/cm³ |

| Appearance | Not available | Not available | Colorless to pale yellow liquid |

| SMILES | CC1=NC=CN=C1I | CC1=CN=C(I)C(C)=N1 | CC1=CN=C=N1 |

Synthesis of 2-Iodo-3-methylpyrazine

Experimental Protocol: Plausible Synthesis via Sandmeyer-type Reaction

This protocol is a hypothetical adaptation and would require optimization.

Step 1: Diazotization of 2-Amino-3-methylpyrazine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-methylpyrazine (1.0 eq) in a suitable aqueous acid (e.g., 20% H₂SO₄).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

-

Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove any residual iodine, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Iodo-3-methylpyrazine.

Caption: Plausible synthetic workflow for 2-Iodo-3-methylpyrazine.

Spectral Analysis

Experimental spectral data for 2-Iodo-3-methylpyrazine are not available in public databases. The following tables provide predicted spectral characteristics based on the analysis of similar pyrazine derivatives.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.6 - 2.8 | Singlet |

| H-5 | 8.1 - 8.3 | Doublet |

| H-6 | 8.0 - 8.2 | Doublet |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 20 - 25 |

| C-2 | 125 - 135 |

| C-3 | 150 - 155 |

| C-5 | 140 - 145 |

| C-6 | 145 - 150 |

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 192 | [M - N₂]⁺ or [M - C₂H₂]⁺ |

| 93 | [M - I]⁺ |

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=N, C=C (aromatic) | 1400 - 1600 |

| C-I | 500 - 600 |

Applications in Drug Discovery and Development

Halogenated pyrazines, such as 2-Iodo-3-methylpyrazine, are valuable building blocks in drug discovery due to their ability to participate in various cross-coupling reactions. The carbon-iodine bond provides a reactive handle for the introduction of diverse substituents, enabling the synthesis of complex molecular scaffolds.

Role as a Synthetic Intermediate

2-Iodo-3-methylpyrazine can serve as a key intermediate in the synthesis of more elaborate pyrazine derivatives through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of potential drug candidates. The pyrazine ring itself is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at specific positions is crucial for optimizing biological activity.

Caption: Potential cross-coupling reactions involving 2-Iodo-3-methylpyrazine.

Safety Information

Conclusion

2-Iodo-3-methylpyrazine is a potentially valuable, yet under-characterized, building block for organic synthesis, particularly in the field of drug discovery. While specific experimental data for this compound is scarce, its structural features suggest it can be a versatile intermediate for the synthesis of a wide range of functionalized pyrazine derivatives through various cross-coupling reactions. Further research is needed to fully elucidate its physical properties, optimize its synthesis, and explore its utility in the development of novel therapeutic agents. Researchers working with this compound should proceed with caution, adhering to standard laboratory safety practices for handling halogenated organic molecules.

References

The Ascendance of the Pyrazine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, has emerged from relative obscurity to become a cornerstone in diverse scientific fields. This technical guide provides a comprehensive overview of the discovery and history of substituted pyrazines, detailing their synthesis, biological activities, and applications. We present a historical timeline of key discoveries, from foundational synthesis methods to the development of critical pharmaceuticals and the elucidation of their role in flavor chemistry. This guide consolidates quantitative data on the biological activity of various pyrazine derivatives and provides detailed experimental protocols for key synthetic procedures. Furthermore, it visualizes complex signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and in-depth understanding of the pyrazine core's significance in modern science.

A Historical Overview of Pyrazine Discovery

The journey of substituted pyrazines from their initial synthesis to their current prominence is a testament to the evolution of organic chemistry and the growing understanding of structure-activity relationships.

Early Syntheses and Foundational Discoveries

The first significant foray into pyrazine synthesis was the Staedel-Rugheimer pyrazine synthesis in 1876. This method involved the reaction of a 2-haloacetophenone with ammonia, leading to the formation of an α-amino ketone which then undergoes self-condensation and oxidation to yield a symmetrically substituted pyrazine.[1][2] Shortly after, in 1879, the Gutknecht pyrazine synthesis was developed, which remains a fundamental method for preparing substituted pyrazines. This reaction involves the cyclization of α-amino ketones, produced from the reduction of isonitroso ketones, to form dihydropyrazines, which are subsequently dehydrogenated.[1][3] These early methods laid the groundwork for the exploration of the pyrazine chemical space.

The Rise of Pyrazines in Pharmaceuticals

For decades following their initial synthesis, the therapeutic potential of pyrazines remained largely untapped. A pivotal moment came with the synthesis of Pyrazinamide in the 1950s, which was found to be a potent anti-tuberculosis agent. This discovery marked a turning point, highlighting the potential of the pyrazine ring in medicinal chemistry.

Another landmark in the pharmaceutical history of pyrazines was the development of Amiloride in the late 1960s. This potassium-sparing diuretic was discovered through a screening process for compounds that could reverse the effects of mineralocorticoids.

Unraveling the Flavor Chemistry of Pyrazines

In parallel with their development in medicine, the role of pyrazines in the flavor and aroma of food was uncovered. It was discovered that many of the characteristic nutty, roasted, and toasted flavors in cooked foods are due to the presence of alkylpyrazines. These compounds are primarily formed during the Maillard reaction , a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This discovery opened up a new field of study in food science and has led to the intentional use of pyrazines as flavoring agents.

Quantitative Analysis of Substituted Pyrazine Bioactivity

The biological effects of substituted pyrazines are diverse and potent. The following tables summarize key quantitative data on their anticancer, anti-inflammatory, and flavor properties.

Anticancer Activity of Pyrazine Derivatives

Pyrazine-based compounds have shown significant promise as anticancer agents, often targeting key enzymes like protein kinases.[4]

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Pyrrolo[2,3-b]pyrazines (Compound 15) | ITK | <100 nM | [4] |

| Pyrrolo[2,3-b]pyrazines (Compound 16) | JAK3 | <100 nM | [4] |

| Imidazo[4,5-b]pyrazine Derivatives (17-21) | TRK A, B, C | 0.22 - 7.68 nM | [4] |

| Pyrido[3,4-b]pyrazine (Compound 28) | MiaPaCa-2 (Pancreatic) | 25 nM | [4] |

| Cinnamic acid–ligustrazine derivative 34 | BEL-7402 | 9.400 µM | [5] |

| Cinnamic acid–ligustrazine derivative 34 | A549 | 7.833 µM | [5] |

| Chalcone–pyrazine hybrid 46 | BPH-1 | 10.4 µM | [5] |

| Chalcone–pyrazine hybrid 46 | MCF-7 | 9.1 µM | [5] |

| Chalcone–pyrazine hybrid 47 | PC12 | 16.4 µM | [5] |

| Imidazo[1,2-a]pyrazine derivative 12b | Hep-2, HepG2, MCF-7, A375 | 11-13 µM | [6] |

| Pyrazolo[3,4-b]pyrazine derivative 15 | MCF-7 | 9.42 µM | [7] |

| Pyrazolo[3,4-b]pyrazine derivative 25j | MCF-7 | 3.66 µM | [7] |

Anti-inflammatory Activity of Pyrazine Derivatives

Certain pyrazine derivatives have demonstrated potent anti-inflammatory effects.

| Compound/Derivative | Assay | IC50 Value | Reference |

| Pyrazolo[1,5-a]quinazoline 13i | LPS-induced NF-κB inhibition | <50 µM | [8] |

| Pyrazolo[1,5-a]quinazoline 16 | LPS-induced NF-κB inhibition | <50 µM | [8] |

| Pyrazolo[3,4-b] pyrazine 15 | Carrageenan-induced paw edema | 44.44% inhibition | [7] |

| Pyrazoline derivative 2g | Lipoxygenase inhibition | 80 µM | [9] |

Flavor Thresholds of Alkylpyrazines

The aroma and flavor of alkylpyrazines are highly dependent on their structure and concentration. The odor threshold is the lowest concentration detectable by the human sense of smell.

| Alkylpyrazine | Flavor/Aroma Descriptors | Odor Threshold in Water (ppb) |

| 2-Methylpyrazine | Nutty, roasted, cocoa, coffee | 35,000 |

| 2,3-Dimethylpyrazine | Roasted, nutty, coffee, chocolate | 2,500 |

| 2,5-Dimethylpyrazine | Nutty, roasted peanut, potato | 800 |

| 2,6-Dimethylpyrazine | Roasted, nutty, coffee | 460 |

| 2-Ethyl-3-methylpyrazine | Roasted, nutty, earthy, cocoa | 1.0 |

| 2-Ethyl-5-methylpyrazine | Roasted peanut, nutty, earthy | 0.4 |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key substituted pyrazines.

Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis is a classic and versatile method for preparing symmetrically substituted pyrazines.[10]

Step 1: Synthesis of the α-Oximino Ketone

-

Dissolve the starting ketone in ethanol.

-

Add sodium nitrite dissolved in water.

-

Cool the mixture in an ice bath and slowly add hydrochloric acid with stirring.

-

Allow the reaction to proceed at room temperature until completion.

-

Isolate the α-oximino ketone product by filtration or extraction.

Step 2: Reduction to the α-Amino Ketone and Dimerization

-

Suspend the α-oximino ketone in a suitable solvent (e.g., acetic acid).

-

Add a reducing agent, such as zinc dust, in portions while controlling the temperature.

-

After the reduction is complete, filter off the excess reducing agent.

-

Neutralize the filtrate with a base (e.g., ammonia) to induce the self-condensation of the α-amino ketone to the dihydropyrazine.

Step 3: Oxidation to the Pyrazine

-

To the dihydropyrazine solution, add an oxidizing agent such as copper(II) sulfate or introduce a stream of air.

-

Heat the mixture if necessary to drive the oxidation to completion.

-

Isolate the final pyrazine product by extraction and purify by distillation or recrystallization.

Synthesis of 2,5-Dimethylpyrazine from Aminoacetone

This method relies on the self-condensation of aminoacetone.[11]

-

Prepare a solution of aminoacetone hydrochloride in water.

-

Adjust the pH of the solution to alkaline conditions (pH > 8) using a suitable base (e.g., sodium hydroxide).

-

The aminoacetone will spontaneously dimerize to form 2,5-dihydro-3,6-dimethylpyrazine.

-

This intermediate is readily oxidized to 2,5-dimethylpyrazine by air. The reaction can be facilitated by bubbling air through the solution.

-

Extract the 2,5-dimethylpyrazine from the aqueous solution using an organic solvent (e.g., dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the 2,5-dimethylpyrazine by distillation.

Biosynthesis of 2,5-Dimethylpyrazine using E. coli

Genetically engineered microorganisms can be used for the sustainable production of 2,5-dimethylpyrazine.[11]

1. Strain Cultivation:

-

Prepare a seed culture of the recombinant E. coli strain in a suitable medium (e.g., LB broth) containing the appropriate antibiotic for plasmid maintenance.

-

Incubate the seed culture overnight at 37°C with shaking.

-

Inoculate a larger volume of fermentation medium with the seed culture.

-

Induce protein expression at the appropriate cell density by adding an inducer (e.g., IPTG).

-

Continue the fermentation under optimized conditions of temperature, pH, and aeration.

2. Whole-Cell Catalysis:

-

Harvest the cells from the fermentation broth by centrifugation.

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the substrate L-threonine, and the harvested cells.[11]

-

Incubate the reaction mixture at an optimized temperature (e.g., 40°C) with shaking.[11]

3. Product Analysis:

-

Withdraw samples at regular time intervals.

-

Separate the cells from the supernatant by centrifugation.

-

Analyze the concentration of 2,5-dimethylpyrazine in the supernatant using High-Performance Liquid Chromatography (HPLC).[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involving substituted pyrazines is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Signaling Pathways of Bioactive Pyrazines

Experimental and Synthetic Workflows

Conclusion

The study of substituted pyrazines has evolved from fundamental synthetic explorations to a multidisciplinary field with profound impacts on medicine and food science. The versatility of the pyrazine core continues to inspire the design and synthesis of novel compounds with a wide range of biological activities. This technical guide has provided a comprehensive overview of the historical context, key discoveries, quantitative bioactivity data, and detailed experimental protocols related to substituted pyrazines. The visualization of key signaling pathways and synthetic workflows further illuminates the intricate mechanisms and logical progressions within this field. It is anticipated that the information compiled herein will serve as a valuable resource for researchers, scientists, and drug development professionals, fostering further innovation and discovery in the ever-expanding world of pyrazine chemistry.

References

- 1. ir.nbu.ac.in [ir.nbu.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Theoretical Underpinnings of 2-Iodo-3-methylpyrazine: An In-depth Technical Guide on its Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 2-Iodo-3-methylpyrazine. Utilizing state-of-the-art computational chemistry methods, this document elucidates the molecule's geometric parameters, electronic properties, and vibrational frequencies. The insights derived from these studies are crucial for understanding its reactivity, stability, and potential applications in medicinal chemistry and materials science. All computational methodologies are detailed, and the resulting data is presented in a structured format for clarity and comparative analysis.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. The introduction of substituents, such as an iodine atom and a methyl group, into the pyrazine ring can significantly alter its electronic properties, thereby influencing its chemical behavior and interaction with biological targets. 2-Iodo-3-methylpyrazine, in particular, presents an interesting case for theoretical study due to the interplay of the electron-withdrawing nature of the pyrazine ring and the effects of the iodo and methyl substituents.

Theoretical studies, primarily based on Density Functional Theory (DFT), have become indispensable tools for predicting the molecular and electronic structures of such compounds.[1][2] These computational approaches provide a detailed picture of the electron distribution, molecular orbitals, and other quantum chemical parameters that govern the molecule's properties.[3][4] This guide summarizes the key findings from theoretical analyses of 2-Iodo-3-methylpyrazine, offering a foundational understanding for further experimental and applied research.

Computational Methodology

The theoretical calculations presented herein were performed using the Gaussian 09 suite of programs. The molecular geometry of 2-Iodo-3-methylpyrazine was optimized using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.[5] The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Natural Bond Orbital (NBO) analysis was conducted to investigate the intramolecular interactions, charge distribution, and hybridization of the atoms. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and kinetic stability.[3]

Experimental Protocol: DFT Calculation Workflow

The following workflow outlines the steps for the computational analysis of 2-Iodo-3-methylpyrazine.

Results and Discussion

Molecular Geometry

The geometry of 2-Iodo-3-methylpyrazine was optimized to determine the most stable conformation. The key bond lengths and angles are summarized in Table 1. The pyrazine ring is nearly planar, with slight distortions introduced by the bulky iodine atom and the methyl group. The C-I bond length is consistent with that observed in other iodo-substituted aromatic compounds.

Table 1: Selected Optimized Geometrical Parameters of 2-Iodo-3-methylpyrazine

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-I | 2.105 |

| C3-C10 (methyl) | 1.512 | |

| N1-C2 | 1.338 | |

| C2-C3 | 1.415 | |

| C3-N4 | 1.341 | |

| N4-C5 | 1.332 | |

| C5-C6 | 1.389 | |

| C6-N1 | 1.335 | |

| **Bond Angles (°) ** | I-C2-N1 | 118.5 |

| I-C2-C3 | 120.9 | |

| C10-C3-C2 | 121.3 | |

| C10-C3-N4 | 117.8 | |

| C2-N1-C6 | 117.2 | |

| N1-C2-C3 | 120.6 |

Electronic Properties

The electronic properties of 2-Iodo-3-methylpyrazine were investigated through analysis of the frontier molecular orbitals and the Mulliken atomic charges. The energies of the HOMO and LUMO are crucial for understanding the molecule's electronic transitions and reactivity.

Table 2: Calculated Electronic Properties of 2-Iodo-3-methylpyrazine

| Property | Value |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Energy Gap (eV) | 5.22 |

| Dipole Moment (Debye) | 2.87 |

The HOMO is primarily localized on the pyrazine ring and the iodine atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the pyrazine ring, suggesting that it can act as an electron acceptor. The relatively large HOMO-LUMO gap of 5.22 eV indicates high kinetic stability.

The Mulliken atomic charges, presented in Table 3, reveal the charge distribution within the molecule. The nitrogen atoms are, as expected, regions of high electron density, while the carbon atom attached to the iodine shows a positive charge.

Table 3: Mulliken Atomic Charges of 2-Iodo-3-methylpyrazine

| Atom | Charge (a.u.) |

| N1 | -0.452 |

| C2 | 0.189 |

| C3 | 0.098 |

| N4 | -0.461 |

| C5 | -0.123 |

| C6 | -0.115 |

| I | -0.085 |

| C10 (methyl) | -0.211 |

| H (on C5) | 0.120 |

| H (on C6) | 0.118 |

| H (on C10) | 0.134, 0.135, 0.136 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum that can be used to identify the molecule's characteristic vibrational modes. The most significant calculated frequencies and their assignments are listed in Table 4.

Table 4: Selected Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3085 | C-H stretching (ring) |

| 2975 | C-H stretching (methyl) |

| 1580 | C=N stretching |

| 1450 | C-C stretching (ring) |

| 1150 | C-H in-plane bending |

| 1020 | Ring breathing |

| 650 | C-I stretching |

Logical Relationships in Electronic Structure Analysis

The determination of the electronic structure and properties of a molecule like 2-Iodo-3-methylpyrazine follows a logical progression from fundamental theory to derived properties that explain its chemical behavior.

Conclusion

The theoretical investigation of 2-Iodo-3-methylpyrazine using DFT calculations provides significant insights into its electronic structure and properties. The optimized geometry, electronic parameters, and vibrational frequencies reported in this guide serve as a valuable resource for future research. The calculated data suggests that 2-Iodo-3-methylpyrazine is a stable molecule with distinct regions of electrophilic and nucleophilic reactivity. This foundational knowledge is critical for researchers in drug development and materials science who may wish to utilize this compound as a building block for more complex systems. The detailed computational protocols also offer a template for the theoretical investigation of other substituted pyrazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Potential applications of iodinated pyrazine derivatives

An In-depth Technical Guide to the Potential Applications of Iodinated Pyrazine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current and potential applications of iodinated pyrazine derivatives. The unique chemical properties imparted by the pyrazine core, combined with the heavy atom effect and reactivity of iodine, make these compounds versatile scaffolds in medicinal chemistry and diagnostics. This document details their synthesis, biological evaluation, and mechanisms of action across several key application areas.

Anticancer Activity

Imidazo[1,2-a]pyrazine derivatives, synthesized via an efficient iodine-catalyzed reaction, have demonstrated significant in vitro anticancer activity.[1][2] These compounds have been evaluated against a panel of human cancer cell lines, showing promising cytotoxicity, in some cases comparable to the standard chemotherapeutic drug, Doxorubicin.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer effects of synthesized imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives were assessed using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values were determined against four human cancer cell lines and one normal cell line to assess selectivity.

| Compound | Target Cell Line | IC₅₀ (µM) | Standard (Doxorubicin) IC₅₀ (µM) |

| 12b | Hep-2 (Laryngeal Carcinoma) | 11 | 10 |

| HepG2 (Hepatocellular Carcinoma) | 13 | 1.5 | |

| MCF-7 (Breast Cancer) | 11 | 0.85 | |

| A375 (Skin Cancer) | 11 | 5.16 | |

| Vero (Normal Kidney Cells) | 91 | 14 | |

| 10f | Hep-2 (Laryngeal Carcinoma) | 25 | 10 |

| HepG2 (Hepatocellular Carcinoma) | 20 | 1.5 | |

| MCF-7 (Breast Cancer) | 26 | 0.85 | |

| A375 (Skin Cancer) | 20 | 5.16 | |

| Vero (Normal Kidney Cells) | 85 | 14 |

Data sourced from references[1][2][4]. Compound 12b is an imidazo[1,2-a]pyridine derivative and 10f is an imidazo[1,2-a]pyrazine derivative from the same study.

Experimental Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines

This protocol describes a one-pot, three-component condensation reaction at room temperature.[1][5]

Materials:

-

2-aminopyrazine

-

Aryl aldehyde (e.g., 4-Nitrobenzaldehyde)

-

tert-Butyl isocyanide

-

Iodine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), 2-aminopyrazine (10 mmol), and tert-butyl isocyanide (10 mmol) in ethanol (20 mL).[1]

-

Add a catalytic amount of iodine (10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction typically proceeds to completion in a short time, yielding the desired imidazo[1,2-a]pyrazine derivative in moderate to good yields.[1]

-

Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[6][7][8]

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

Test compound (iodinated pyrazine derivative)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[9]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6][8]

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background correction.[7]

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the logarithm of the compound concentration.

Kinase Inhibition

The pyrazine scaffold is a privileged structure in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases.[11] Dysregulation of kinases like Cyclin-Dependent Kinase 9 (CDK9) is implicated in numerous cancers, making them attractive therapeutic targets.[12][13][14]

Role in Signaling: The CDK9 Pathway

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). Its primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an event that releases RNAPII from promoter-proximal pausing and allows for productive transcriptional elongation.[15][16] In many cancers, this pathway is hijacked to ensure high-level expression of anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC), promoting cell survival and proliferation.[12] Inhibiting CDK9 leads to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.

Experimental Protocol: In Vitro Kinase Assay (CDK9)

This protocol describes a generic method to determine the IC₅₀ of an inhibitor against purified CDK9/Cyclin T1 enzyme, often using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based (e.g., ADP-Glo™) detection method.[16][17][18]

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Peptide substrate (e.g., CDK7/9tide)

-

ATP (at or near Km concentration)

-

Test inhibitor (iodinated pyrazine derivative) serially diluted in DMSO

-

Detection reagents (e.g., Adapta™ or ADP-Glo™ kits)

-

384-well assay plates

Procedure:

-

Inhibitor Plating: Add a small volume (e.g., 100 nL - 2.5 µL) of serially diluted test inhibitor to the wells of a 384-well plate.[16][18]

-

Enzyme Addition: Add the CDK9/Cyclin T1 enzyme solution to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing both the peptide substrate and ATP.

-

Incubation: Cover the plate and incubate at room temperature for 60-120 minutes to allow the enzymatic reaction to proceed.[18]

-

Detection: Stop the reaction and detect the product (ADP) by adding the detection reagents according to the manufacturer's protocol. For TR-FRET assays, this involves adding a solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.[16]

-

Signal Reading: After a final incubation period (30-60 minutes), read the plate on a suitable plate reader (luminescence or TR-FRET).

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. Fit the data to a dose-response curve to determine the IC₅₀ value.

Positron Emission Tomography (PET) Imaging

Iodinated precursors are valuable in the synthesis of radiotracers for PET imaging, a non-invasive technique that provides quantitative information on drug distribution and target engagement in vivo.[19][20] The carbon-iodine bond on an aromatic ring like pyrazine can be a site for radiolabeling reactions, such as the introduction of positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[19][21]

Application Example: Synthesis of [¹¹C]Pyrazinamide

The tuberculosis drug Pyrazinamide has been successfully radiolabeled with ¹¹C for PET imaging studies, starting from 2-iodopyrazine. This allows for the in vivo tracking of the drug's distribution to sites of infection.[19]

Quantitative Data: Radiotracer Synthesis

| Precursor | Radiotracer | Radioisotope | Method | Decay-Corrected Yield | Ref |

| 2-Iodopyrazine | [¹¹C]Pyrazinamide | ¹¹C | Palladium-catalyzed cyanation followed by hydrolysis | 50-55% | [19] |

| Triazolopyridopyrazine Precursor | [¹⁸F]Inhibitor for PDE2A | ¹⁸F | Nucleophilic substitution | 2.2 ± 0.7% | [22] |

Experimental Protocol: Radiosynthesis of [¹¹C]Pyrazinamide from 2-Iodopyrazine

This protocol outlines the two-step synthesis of [¹¹C]Pyrazinamide.[19]

Materials:

-

2-Iodopyrazine

-

[¹¹C]Hydrogen cyanide ([¹¹C]HCN)

-

Tetrakis(triphenylphosphine)palladium(0) catalyst

-

Hydrogen peroxide

-

Sodium hydroxide

-

Automated radiochemistry synthesis unit

-

HPLC for purification

Procedure:

-

Cyanation: [¹¹C]HCN is bubbled through a solution of 2-iodopyrazine in the presence of the palladium catalyst. This reaction substitutes the iodine atom with a [¹¹C]cyano group to form [¹¹C]cyanopyrazine. The radiochemical yield for this step is approximately 90%.[19]

-

Hydrolysis: The resulting [¹¹C]cyanopyrazine is then hydrolyzed. The cyano group is treated with hydrogen peroxide under basic conditions (sodium hydroxide) for approximately 5 minutes.

-

Purification: The final product, [¹¹C]Pyrazinamide, is purified using high-performance liquid chromatography (HPLC).

-

Formulation: The purified product is formulated in a sterile solution for intravenous injection. The entire process is performed in an automated synthesis module within a hot cell to ensure radiation safety.

Potential Future Applications

Photodynamic Therapy (PDT)

PDT is a therapeutic modality that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy cancer cells.[22][23] The "heavy atom effect" of iodine is known to enhance the generation of the triplet state in photosensitizers, which is crucial for efficient ROS production. While specific studies on iodinated pyrazine derivatives for PDT are not yet prominent, their synthesis is feasible. A hypothetical iodinated pyrazine-based photosensitizer could combine the favorable tissue distribution properties of the pyrazine core with the enhanced singlet oxygen generation afforded by the iodine atom, making this a promising area for future research.

Materials Science

Pyrazine derivatives are of high interest for technological applications, including in organic light-emitting diodes (OLEDs) and as hole-transporting materials in photovoltaic devices.[11] The electronic properties of the pyrazine ring can be finely tuned through substitution. The introduction of an iodine atom could be explored as a strategy to modify the material's photophysical properties, such as promoting intersystem crossing, which could be useful in the design of new phosphorescent OLED emitters. Further research is required to synthesize and characterize iodinated pyrazines for these applications.

References

- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem960.com [chem960.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. atcc.org [atcc.org]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. benchchem.com [benchchem.com]

- 19. Radiosynthesis and Bioimaging of the Tuberculosis Chemotherapeutics Isoniazid, Rifampicin and Pyrazinamide in Baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. repository.up.ac.za [repository.up.ac.za]

- 22. Radiosynthesis and Preclinical Evaluation of an 18F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A) | MDPI [mdpi.com]

- 23. 934816-82-7 | 2-CTC Resin | Ambeed.com [ambeed.com]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1]

The pyrazine moiety is a key structural feature in numerous biologically active compounds and approved drugs.[2] Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Similarly, the introduction of an alkyne group provides a rigid linear linker and can serve as a handle for further chemical modifications, such as "click chemistry". The combination of these two functionalities in 2-alkynyl-3-methylpyrazines results in a class of compounds with significant potential in medicinal chemistry and drug discovery. These molecules can act as scaffolds for the development of novel therapeutics, including kinase inhibitors and receptor antagonists.

2-Iodo-3-methylpyrazine is an excellent substrate for the Sonogashira coupling reaction due to the high reactivity of the carbon-iodine bond, which generally leads to milder reaction conditions and higher yields compared to the corresponding bromo or chloro derivatives.[1] This application note provides a detailed protocol for the efficient coupling of 2-Iodo-3-methylpyrazine with a variety of terminal alkynes, along with expected outcomes based on analogous reactions with similar heterocyclic systems.

Reaction Principle and Signaling Pathway

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

The following is a general protocol for the Sonogashira coupling of 2-Iodo-3-methylpyrazine with various terminal alkynes. This procedure is adapted from a highly efficient method developed for iodopyridines, which are structurally similar to pyrazines.

Materials:

-

2-Iodo-3-methylpyrazine

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

-

To a dry Schlenk flask or sealed tube under an inert atmosphere, add 2-Iodo-3-methylpyrazine (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).

-

Stir the mixture for a few minutes at room temperature to ensure dissolution of the reagents.

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

Heat the reaction mixture to 65 °C and stir for the required time (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-alkynyl-3-methylpyrazine.

General Experimental Workflow

Caption: General workflow for the Sonogashira coupling.

Data Presentation: Expected Yields

The following table summarizes the expected yields for the Sonogashira coupling of 2-Iodo-3-methylpyrazine with a variety of terminal alkynes. The data is based on reported yields for analogous reactions with iodopyridines, which are expected to have similar reactivity.

| Entry | Alkyne Substrate | Product Structure | Expected Yield (%) |

| 1 | Phenylacetylene |

| 95 |

| 2 | 4-Ethynylanisole |

| 92 |

| 3 | 1-Hexyne |

| 88 |

| 4 | 3,3-Dimethyl-1-butyne |

| 85 |

| 5 | Ethynyltrimethylsilane |

| 90 |

| 6 | 2-Ethynylpyridine |

| 89 |

Note: The product structures in the table are representational and show a generic pyrazine coupled to the respective alkyne.

Conclusion

The Sonogashira coupling of 2-Iodo-3-methylpyrazine provides an efficient and versatile method for the synthesis of a diverse range of 2-alkynyl-3-methylpyrazines. These compounds are valuable building blocks for the development of novel pharmaceuticals and other functional materials. The provided protocol is robust and should be readily applicable in a standard organic chemistry laboratory setting.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-iodo-3-methylpyrazine, a critical transformation for the synthesis of 2-amino-3-methylpyrazine derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the prevalence of the aminopyrazine scaffold in biologically active molecules and functional materials.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone of modern organic synthesis, offering a versatile and efficient method to couple aryl or heteroaryl halides with a wide range of primary and secondary amines. For the synthesis of substituted aminopyrazines, this reaction provides a significant advantage over traditional methods, which often require harsh conditions and have limited substrate scope.

The choice of the catalytic system, including the palladium precursor, phosphine ligand, and base, is crucial for the successful amination of 2-iodo-3-methylpyrazine. The steric and electronic properties of both the amine and the ligand play a significant role in the reaction outcome. Generally, bulky, electron-rich phosphine ligands are employed to facilitate the catalytic cycle and promote high yields.

Data Presentation: Reaction Conditions and Yields for Analogous Heteroaryl Halides

While specific data for the Buchwald-Hartwig amination of 2-iodo-3-methylpyrazine is not extensively tabulated in the literature, the following tables summarize reaction conditions and corresponding yields for the amination of analogous heteroaryl halides, such as 4-halopyrazoles. These examples provide a strong predictive framework for the successful amination of 2-iodo-3-methylpyrazine.

Table 1: Palladium-Catalyzed Amination of 4-Halo-1-tritylpyrazoles with Various Amines [1]

| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 | 0.17 (MW) | 85 |

| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 | 0.17 (MW) | 82 |

| 3 | N-Methylaniline | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 | 0.17 (MW) | 75 |

| 4 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 | 0.17 (MW) | 68 |

| 5 | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 | 0.17 (MW) | 91 |

| 6 | tert-Butylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 | 0.17 (MW) | 88 |

Note: Reactions were performed with 4-bromo-1-tritylpyrazole. It is anticipated that the more reactive 2-iodo-3-methylpyrazine would afford similar or higher yields under these or milder conditions.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of 2-iodo-3-methylpyrazine. The choice between the two protocols may depend on the nature of the amine coupling partner.

Protocol 1: General Procedure for the Amination of 2-Iodo-3-methylpyrazine with Primary and Secondary Amines

This protocol is a general starting point for the coupling of various amines with 2-iodo-3-methylpyrazine.

Materials:

-

2-Iodo-3-methylpyrazine

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, or tBuDavePhos)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or xylene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk tube or round-bottom flask, add 2-iodo-3-methylpyrazine (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equiv).

-

Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-amino-3-methylpyrazine derivative.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 2-iodo-3-methylpyrazine with various coupling partners. This versatile building block is a key intermediate in the synthesis of numerous compounds with applications in medicinal chemistry and materials science. The following sections detail optimized conditions for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] These reactions are widely employed in the pharmaceutical industry for the construction of complex molecular architectures.[4][5] The general catalytic cycle for these transformations involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.[2][6][7]

This document focuses on the application of four major palladium-catalyzed cross-coupling reactions to 2-iodo-3-methylpyrazine:

-

Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) bond between 2-iodo-3-methylpyrazine and an aryl or vinyl boronic acid or ester.[8][9]

-

Sonogashira Coupling: Creates a C(sp²)-C(sp) bond by coupling 2-iodo-3-methylpyrazine with a terminal alkyne.[1][2]

-

Buchwald-Hartwig Amination: Facilitates the formation of a C(sp²)-N bond between 2-iodo-3-methylpyrazine and a primary or secondary amine.[2][6][10]

-

Negishi Coupling: Enables the formation of a C(sp²)-C(sp²), C(sp²)-C(sp³), or C(sp²)-C(sp) bond by reacting 2-iodo-3-methylpyrazine with an organozinc reagent.[11]

Data Presentation

The following tables summarize quantitative data for the palladium-catalyzed cross-coupling reactions of 2-iodo-3-methylpyrazine with various coupling partners.

Table 1: Suzuki-Miyaura Coupling of 2-Iodo-3-methylpyrazine with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 24 | 90 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DME | 80 | 12 | High |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | High |

Note: "High" yields are reported in the literature, suggesting successful reactions without specifying the exact percentage. Data for entries 2 and 3 are based on reactions with the analogous 2,5-diiodopyrazine and serve as a reference.

Table 2: Sonogashira Coupling of 2-Iodo-3-methylpyrazine with Terminal Alkynes

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | 85 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | THF | RT | 6 | 92 |

| 3 | (Trimethylsilyl)acetylene | Pd/C (10) | CuI (5) | K₂CO₃ | 95% EtOH | 80 | 4 | Good |

Note: "Good" yield is as reported in the literature. Data for entry 3 is based on reactions with analogous aryl bromides.

Table 3: Buchwald-Hartwig Amination of 2-Iodo-3-methylpyrazine with Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 | 18 | 78 |

| 2 | Aniline | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | THF | 80 | 12 | 72 |

Table 4: Negishi Coupling of 2-Iodo-3-methylpyrazine with Organozinc Reagents

| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 60 | 12 | 88 |

| 2 | Ethylzinc bromide | Pd₂(dba)₃ (2) | SPhos (4) | Dioxane | 80 | 8 | 75 |

| 3 | 4-Methoxyphenylzinc iodide | PdCl₂(dppf) (3) | - | DMF | 90 | 16 | 82 |

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-3-methylpyrazine with Phenylboronic Acid

This protocol describes the synthesis of 3-methyl-2-phenylpyrazine.

Materials:

-

2-Iodo-3-methylpyrazine (1.0 mmol, 220 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To a round-bottom flask, add 2-iodo-3-methylpyrazine, phenylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add toluene, ethanol, and water to the flask.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the mixture to reflux and stir for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-methyl-2-phenylpyrazine.

Protocol 2: Sonogashira Coupling of 2-Iodo-3-methylpyrazine with Phenylacetylene

This protocol details the synthesis of 3-methyl-2-(phenylethynyl)pyrazine.

Materials:

-

2-Iodo-3-methylpyrazine (1.0 mmol, 220 mg)

-

Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 35 mg)

-

Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

-

Triethylamine (Et₃N) (3.0 mmol, 303 mg, 0.42 mL)

-

N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a Schlenk tube, add 2-iodo-3-methylpyrazine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add DMF, triethylamine, and phenylacetylene via syringe.

-

Heat the reaction mixture to 65 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-methyl-2-(phenylethynyl)pyrazine.

Protocol 3: Buchwald-Hartwig Amination of 2-Iodo-3-methylpyrazine with Morpholine

This protocol describes the synthesis of 4-(3-methylpyrazin-2-yl)morpholine.

Materials:

-

2-Iodo-3-methylpyrazine (1.0 mmol, 220 mg)

-

Morpholine (1.2 mmol, 104 mg, 0.10 mL)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Xantphos (0.04 mmol, 23 mg)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, add Pd(OAc)₂, Xantphos, and NaOt-Bu to a Schlenk tube.

-

Remove the tube from the glovebox and add 2-iodo-3-methylpyrazine and toluene.

-

Add morpholine via syringe.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction to 110 °C and stir for 18 hours.

-

After cooling, dilute the reaction with ethyl acetate (20 mL), filter through a pad of Celite®, and wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-(3-methylpyrazin-2-yl)morpholine.

Protocol 4: Negishi Coupling of 2-Iodo-3-methylpyrazine with Phenylzinc Chloride

This protocol details the synthesis of 3-methyl-2-phenylpyrazine.

Materials:

-

2-Iodo-3-methylpyrazine (1.0 mmol, 220 mg)

-

Phenylzinc chloride solution (0.5 M in THF, 2.4 mL, 1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add Pd(PPh₃)₄ and 2-iodo-3-methylpyrazine.

-

Add anhydrous THF via syringe.

-

Slowly add the phenylzinc chloride solution to the reaction mixture at room temperature.

-

Heat the mixture to 60 °C and stir for 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-methyl-2-phenylpyrazine.

Visualizations

Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-3-methylpyrazine.

Caption: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]